1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC14813149
Molecular Formula: C17H16Cl2N2O3S
Molecular Weight: 399.3 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C17H16Cl2N2O3S | 
|---|---|
| Molecular Weight | 399.3 g/mol | 
| IUPAC Name | 1-[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid | 
| Standard InChI | InChI=1S/C17H16Cl2N2O3S/c18-12-2-1-3-13(19)15(12)16-20-11(9-25-16)8-14(22)21-6-4-10(5-7-21)17(23)24/h1-3,9-10H,4-8H2,(H,23,24) | 
| Standard InChI Key | AJCVBLBPBQSTMK-UHFFFAOYSA-N | 
| Canonical SMILES | C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl | 
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound’s structure comprises three primary components:
- 
A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with a carboxylic acid group.
 - 
A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) functionalized at the 2-position with a 2,6-dichlorophenyl group and at the 4-position with an acetyl linkage.
 - 
An acetyl bridge connecting the thiazole and piperidine moieties.
 
The molecular formula is C₁₇H₁₅Cl₂N₂O₃S, derived from analogous structures. Key structural features include:
- 
Chlorine substituents: The 2,6-dichlorophenyl group enhances lipophilicity and may influence receptor binding.
 - 
Carboxylic acid: Introduces polarity and potential for salt formation or hydrogen bonding.
 
Nomenclature and CAS Registry
Systematic IUPAC naming follows the sequence:
- 
Identify the parent structure (piperidine-4-carboxylic acid).
 - 
Specify substituents in alphabetical order:
- 
{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}.
 
 - 
 
While no CAS registry number is explicitly documented for this compound, structurally similar analogs include:
- 
1219588-99-4: 1-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid.
 - 
1010938-67-6: 1-[2-(4-Chlorophenyl)acetyl]piperidine-4-carboxylic acid.
 
Synthesis and Manufacturing Processes
Key Synthetic Routes
Synthesis typically involves multi-step organic reactions, as exemplified by related thiazole-piperidine hybrids :
Step 1: Formation of the Thiazole Core
The Hantzsch thiazole synthesis is widely employed, utilizing:
- 
A thiourea derivative (e.g., N-phenyl-N-thiocarbamoyl-β-alanine)
 - 
α-Halo carbonyl compounds (e.g., chloroacetic acid or chloroacetaldehyde) .
 
Example Reaction:
Reaction conditions (solvent, temperature, base) critically impact yields. Aqueous sodium carbonate at reflux (100°C) optimizes efficiency .
Step 2: Acylation of Piperidine
The thiazole-acetyl chloride intermediate reacts with piperidine-4-carboxylic acid under Schotten-Baumann conditions:
Purification involves recrystallization or chromatographic methods.
Challenges in Synthesis
- 
Steric hindrance: Bulky 2,6-dichlorophenyl groups may reduce acylation efficiency.
 - 
Acid sensitivity: The carboxylic acid group necessitates pH-controlled conditions.
 
Thermal Stability: Thiazole and piperidine rings confer moderate stability, with decomposition expected above 250°C.
Comparative Analysis with Related Compounds
Structural Analogues
| Compound Name | CAS Number | Molecular Formula | Key Differences | 
|---|---|---|---|
| 1-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid | 1219588-99-4 | C₁₇H₁₆Cl₂N₂O₃S | Methyl substitution at thiazole C4 | 
| 1-[2-(3,4-Dichlorophenyl)acetyl]piperidine-4-carboxylic acid | 1053903-76-6 | C₁₄H₁₅Cl₂NO₃ | Acetyl linkage; Cl at phenyl C3/C4 | 
| 1-[2-(4-Chlorophenyl)acetyl]piperidine-4-carboxylic acid | 1010938-67-6 | C₁₄H₁₆ClNO₃ | Single Cl substituent on phenyl | 
Activity Trends
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